2,3-Dihydro-4-nitrobenzofuran
Overview
Description
2,3-Dihydro-4-nitrobenzofuran is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
2,3-Dihydro-4-nitrobenzofuran is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
3-nitrobenzofurans, a related class of compounds, are known for their unique reactivity due to the presence in the furan ring of direct conjugation between the oxygen atom and the electron-acceptor nitro group in the β-position . This leads to a strong polarization of the double bond and a decrease in the aromaticity of the five-membered heterocycle, giving it push-pull character . Due to this, 3-nitrobenzofurans can be involved in various processes accompanied by the destruction of the aromatic sextet, in particular the Diels–Alder reaction and dipolar cycloaddition .
Biochemical Pathways
Benzofuran compounds are known to affect a variety of biological pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-4-nitrobenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives, including this compound, have been shown to exhibit strong inhibitory effects on certain enzymes involved in cancer cell proliferation . These interactions often involve binding to the active sites of enzymes, thereby inhibiting their catalytic activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their function and affecting downstream cellular processes .
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that benzofuran derivatives, including this compound, can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . These compounds can also affect the expression of genes involved in cell proliferation, differentiation, and survival, thereby altering cellular behavior . Furthermore, this compound has been found to impact cellular metabolism by modulating the activity of metabolic enzymes and influencing the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding . This inhibition can lead to a decrease in the catalytic activity of the enzyme, thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation can lead to a decrease in its biological activity and effectiveness. Additionally, long-term exposure to this compound has been found to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and long-term impact of this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can exhibit beneficial effects, such as anti-tumor and anti-inflammatory activities . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects. Additionally, the dosage-dependent effects of this compound highlight the need for careful evaluation of its safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of this compound can also influence its pharmacokinetics and bioavailability, affecting its distribution and elimination from the body . Additionally, this compound can modulate metabolic flux and alter the levels of key metabolites, thereby impacting cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can interact with intracellular binding proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins . These factors collectively determine the bioavailability and therapeutic potential of this compound in vivo.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For instance, this compound can be localized to the mitochondria, where it can modulate mitochondrial function and energy metabolism . Additionally, the subcellular localization of this compound can affect its interactions with other biomolecules and its overall biological activity . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
4-nitro-2,3-dihydro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDYBJXZGGSEJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C21)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.